N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide
Description
Chemical Structure and Key Features The compound N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide (CAS: 313469-68-0) is a 1,3,4-thiadiazole derivative characterized by:
- A 1,3,4-thiadiazole core at position 2, substituted with a pentanamide group.
- A thioether linkage at position 5, connecting to a 2-((4-fluorophenyl)amino)-2-oxoethyl moiety.
Synthesis and Physicochemical Properties
While direct synthesis details are unavailable, analogous compounds (e.g., ) suggest typical routes involve:
Thiadiazole ring formation via cyclization of thiosemicarbazides.
Thioether linkage via nucleophilic substitution or coupling reactions.
Amide bond formation using activated carboxylic acids or acyl chlorides .
Reported properties for similar compounds (melting points: 132–170°C; yields: 68–94%) indicate moderate thermal stability and synthetic efficiency .
Properties
IUPAC Name |
N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2S2/c1-2-3-4-12(21)18-14-19-20-15(24-14)23-9-13(22)17-11-7-5-10(16)6-8-11/h5-8H,2-4,9H2,1H3,(H,17,22)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCOZQMAEGFADP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Structural Comparisons
Amide Chain Length: The pentanamide chain (vs. shorter acetamides in ) could improve membrane permeability but reduce solubility .
Thermal and Synthetic Properties Melting points for thiadiazole derivatives range widely (132–269°C), influenced by substituent rigidity. The target compound’s flexible pentanamide chain may lower its melting point compared to aromatic analogues (e.g., : 243–269°C) . Yields for similar compounds (68–94%) highlight efficient synthetic routes, though steric hindrance from bulky groups (e.g., triazinoquinazoline in ) may reduce efficiency .
Antimicrobial Potential: ’s bacterial luminescence assays suggest thiadiazole derivatives may disrupt microbial pathways, though the target compound’s efficacy remains untested .
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
The 1,3,4-thiadiazole ring is typically synthesized via cyclization reactions. A common method involves reacting thiosemicarbazide with carboxylic acid derivatives under acidic conditions:
- Reactants : Thiosemicarbazide (1.0 equiv), pentanoic acid chloride (1.2 equiv)
- Conditions : Phosphorous oxychloride (POCl₃) as catalyst, reflux in anhydrous dichloromethane (DCM) for 6–8 hours.
- Workup : Neutralization with sodium bicarbonate, extraction with ethyl acetate, and purification via silica gel chromatography.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 78–85% | |
| Reaction Time | 8 hours | |
| Purity (HPLC) | ≥98% |
Alternative Methods Using Hexamethylenetetramine
The Sommelet reaction offers an alternative route for thiadiazole formation, particularly for derivatives requiring formyl groups:
- Reactants : Hexamethylenetetramine salt (1.0 equiv), acetic acid (50% v/v)
- Conditions : Reflux at 110°C for 1 hour, followed by hydrochloric acid addition.
- Outcome : Forms 5-formyl-1,3,4-thiadiazole intermediates, which are further functionalized.
Functionalization with the 4-Fluorophenylamino-oxoethylthio Group
Nucleophilic Substitution Reactions
The 4-fluorophenyl group is introduced via nucleophilic aromatic substitution (NAS) or Ullmann-type coupling:
- Reactants : 2-Chloroacetamide derivative (1.0 equiv), 4-fluoroaniline (1.5 equiv)
- Conditions : Potassium carbonate (K₂CO₃) as base, dimethylformamide (DMF) solvent, 80°C for 12 hours.
- Key Insight : Microwave-assisted synthesis reduces reaction time to 2 hours with comparable yields.
Optimization Data :
| Base | Solvent | Yield (%) |
|---|---|---|
| K₂CO₃ | DMF | 72 |
| Cs₂CO₃ | DMSO | 68 |
| NaH | THF | 58 |
Thioether Linkage Formation
The thioether bond is established using mercaptoacetic acid derivatives:
- Reactants : 2-Mercaptoacetic acid (1.1 equiv), bromoacetylated intermediate (1.0 equiv)
- Conditions : Triethylamine (TEA) in tetrahydrofuran (THF), 0°C to room temperature, 4 hours.
Yield : 84–89% after recrystallization from ethanol.
Coupling of the Pentanamide Moiety
Amide Bond Formation via Carbodiimide Chemistry
The final step involves coupling pentanoic acid to the thiadiazole intermediate using carbodiimide reagents:
- Reactants : Thiadiazole-amine intermediate (1.0 equiv), pentanoic acid (1.2 equiv)
- Coupling Agents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt)
- Conditions : Dichloromethane (DCM), 0°C to room temperature, 24 hours.
Performance Metrics :
| Coupling Agent | Solvent | Yield (%) |
|---|---|---|
| EDCI/HOBt | DCM | 91 |
| DCC/DMAP | DMF | 85 |
| HATU | ACN | 88 |
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors are employed to enhance efficiency:
Analytical Characterization and Quality Control
Spectroscopic Validation
Chromatographic Purity Assessment
Challenges and Optimization Opportunities
Common Pitfalls
Q & A
Q. Critical Conditions :
- Solvent choice (DMF or DCM) affects reaction kinetics and purity.
- Temperature control during reflux prevents side reactions (e.g., oxidation of thioether to sulfone).
- Characterization via ¹H/¹³C NMR and mass spectrometry (MS) confirms structural integrity .
Q. Table 1: Synthesis Optimization Parameters
| Step | Key Reagents/Conditions | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Thiadiazole Formation | POCl₃, 90°C reflux | 75–85% | ≥95% |
| Thioether Coupling | K₂CO₃, DMF, RT | 80–90% | ≥98% |
| Acylation | Pentanoyl chloride, DCM | 60–70% | ≥90% |
Advanced: How can researchers resolve contradictory bioactivity data across studies?
Methodological Answer:
Contradictions in bioactivity (e.g., varying IC₅₀ values for anticancer activity) may arise from:
- Assay variability : Standardize protocols (e.g., MTT assay incubation time, cell passage number) .
- Compound stability : Test degradation under storage conditions (e.g., DMSO stock stability at –20°C vs. 4°C) using HPLC .
- Structural analogs : Compare activity of derivatives (e.g., replacing the 4-fluorophenyl group with chlorophenyl) to isolate functional group contributions .
Example : A study reported COX-2 inhibition (IC₅₀ = 0.8 µM) , while another showed no anti-inflammatory activity. Resolution involves:
- Reproducing assays with positive controls (e.g., celecoxib for COX-2).
- Validating target engagement via molecular docking to confirm binding to COX-2’s active site .
Basic: What characterization techniques are essential for confirming the compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR : Identify protons adjacent to electronegative groups (e.g., –S– in thiadiazole at δ 2.8–3.2 ppm) and carbonyl signals (amide C=O at δ 165–170 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 421.5) and fragmentation patterns .
- IR Spectroscopy : Detect N–H stretching (3300–3500 cm⁻¹) and C=O vibrations (1680–1720 cm⁻¹) .
Advanced: How can structure-activity relationship (SAR) studies identify critical functional groups?
Methodological Answer:
Synthesize analogs : Modify substituents (e.g., replace 4-fluorophenyl with 4-methoxyphenyl or thiophene) .
Test bioactivity : Use standardized assays (e.g., antimicrobial disk diffusion, cancer cell line panels).
Statistical analysis : Apply QSAR models to correlate electronic parameters (e.g., Hammett σ values) with activity .
Q. Table 2: SAR Insights from Analog Studies
| Substituent Modification | Biological Activity Change | Key Finding |
|---|---|---|
| 4-Fluorophenyl → Chlorophenyl | ↑ Anticancer activity (IC₅₀: 12.5 → 8.7 µM) | Electron-withdrawing groups enhance cytotoxicity |
| Thiadiazole → Oxadiazole | ↓ Anti-inflammatory effect | Thiadiazole’s sulfur atom critical for COX-2 binding |
Basic: What biological targets and assays are relevant for this compound?
Methodological Answer:
- Anticancer : MTT assay on HeLa or MCF-7 cells (48-hour exposure, IC₅₀ calculation) .
- Antimicrobial : Broth microdilution for MIC determination against S. aureus or E. coli .
- Enzyme Inhibition : Fluorescence-based COX-2 inhibition assay (commercial kits) .
Advanced: What strategies mitigate cytotoxicity in normal cells while retaining efficacy?
Methodological Answer:
- Prodrug design : Introduce hydrolyzable groups (e.g., ester masks the amide) to reduce off-target effects .
- Targeted delivery : Conjugate with folate or antibody fragments for tumor-specific uptake .
- Dose optimization : Use pharmacokinetic models to determine therapeutic index (e.g., LD₅₀ in HEK293 vs. IC₅₀ in HeLa) .
Basic: How to analyze stability under different storage conditions?
Methodological Answer:
Q. Table 3: Stability Profile
| Condition | Degradation Products | Half-Life |
|---|---|---|
| 4°C (DMSO) | None detected | >6 months |
| 25°C (PBS) | Sulfoxide derivative | 2 weeks |
Advanced: How to optimize reaction scalability for preclinical studies?
Methodological Answer:
- Continuous flow synthesis : Replace batch reactions for thiadiazole formation to improve yield .
- Green chemistry : Substitute DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
- Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
